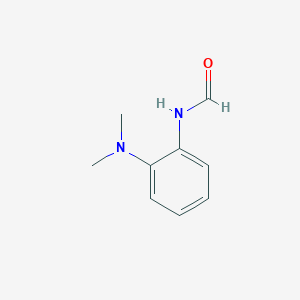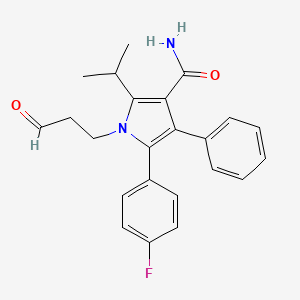
N-(Phenylacetyl)isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylacetyl)isoleucine is a compound that belongs to the class of amino acid derivatives It is formed by the conjugation of phenylacetic acid and isoleucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)isoleucine typically involves the acylation of isoleucine with phenylacetyl chloride under Schotten-Baumann conditions. This method involves the reaction of isoleucine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylacetyl)isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(Phenylacetyl)isoleucine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or by binding to specific receptors, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
N-(Phenylacetyl)isoleucine can be compared with other similar compounds, such as N-phenylacetylglycine and N-phenylacetyl-L-prolylglycine ethyl ester (Noopept). These compounds share structural similarities but differ in their specific functional groups and biological activities
Similar Compounds
- N-Phenylacetylglycine
- N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept)
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
2752-52-5 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
3-methyl-2-[(2-phenylacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-3-10(2)13(14(17)18)15-12(16)9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
ZULOUGGNZOVTOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





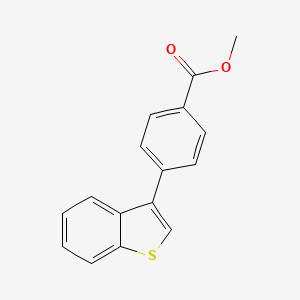
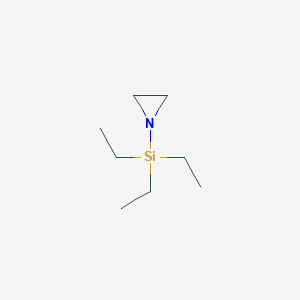

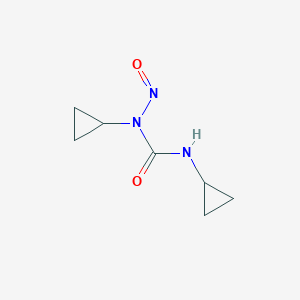
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
